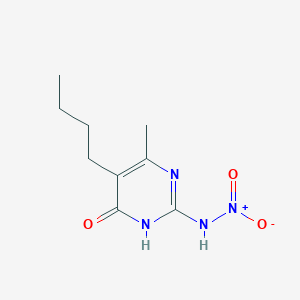
N-(3-chloro-2-pyridinyl)-3,4,5-triethoxybenzamide
Descripción general
Descripción
N-(3-chloro-2-pyridinyl)-3,4,5-triethoxybenzamide, also known as cloxyfonac, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds, which are known to have a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-pyridinyl)-3,4,5-triethoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, and by inhibiting their production, N-(3-chloro-2-pyridinyl)-3,4,5-triethoxybenzamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
Cloxyfonac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce the expression of certain cytokines, which are involved in the immune response. In addition, it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cloxyfonac has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It also has well-documented biological activities, making it a useful tool for studying the mechanisms of inflammation, pain, and cancer. However, there are also limitations to its use. For example, it may have off-target effects that could complicate the interpretation of experimental results. In addition, its effects may be dose-dependent, making it difficult to compare results across different experiments.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-pyridinyl)-3,4,5-triethoxybenzamide. One area of interest is the development of more specific COX-2 inhibitors, which could potentially have fewer off-target effects than N-(3-chloro-2-pyridinyl)-3,4,5-triethoxybenzamide. Another area of interest is the development of new cancer therapies based on the mechanisms of action of N-(3-chloro-2-pyridinyl)-3,4,5-triethoxybenzamide. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-2-pyridinyl)-3,4,5-triethoxybenzamide, including its potential effects on other signaling pathways and cellular processes.
Aplicaciones Científicas De Investigación
Cloxyfonac has been studied for its potential use in a variety of scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(3-chloropyridin-2-yl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-4-23-14-10-12(11-15(24-5-2)16(14)25-6-3)18(22)21-17-13(19)8-7-9-20-17/h7-11H,4-6H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQMFPHYJKGDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloropyridin-2-yl)-3,4,5-triethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3733932.png)
![3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3733933.png)
![1-sec-butyl-3-methyl-5-(2,3,4-trimethoxy-6-methylphenyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733936.png)
![1-(3-fluorobenzyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733941.png)
![2-({[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amino}methyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3733944.png)
![5-(4-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3733962.png)
![5-(2-furyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3733970.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B3733979.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B3733983.png)
![4-fluoro-N-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B3734004.png)

![5-[2-(cyclopentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734017.png)
![6-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B3734021.png)
![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734030.png)